4-(3-Methoxyphenoxy)-3-methylaniline
Overview
Description
4-(3-Methoxyphenoxy)-3-methylaniline is an organic compound that belongs to the class of aryloxy anilines This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline structure
Mechanism of Action
Target of Action
The primary target of 4-(3-Methoxyphenoxy)-3-methylaniline is the Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA replication and repair . It forms a homotrimeric ring that encircles DNA, tethering DNA polymerases and other DNA editing enzymes . A specific antigen site of PCNA, located between L126 and Y133 within the interdomain connecting loop of PCNA, is targeted by the compound .
Mode of Action
The compound interacts with its target, PCNA, by binding to the partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits PCNA, which is essential for DNA replication and repair, thereby affecting the proliferation and survival of cancer cells .
Biochemical Pathways
The compound likely affects the shikimate pathway , which is involved in the biosynthesis of phenolic compounds . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Result of Action
The inhibition of PCNA by this compound can lead to the disruption of essential cellular processes, including DNA replication, cell cycle control, and DNA damage repair . This disruption can result in the death of cancer cells, thereby potentially contributing to the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-3-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-methoxyphenol with 4-chloro-3-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or copper may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(3-Methoxyphenoxy)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored as a candidate for drug development due to its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenoxy)-3-methylaniline
- 4-(4-Methoxyphenoxy)-3-methylaniline
- 4-(3-Methoxyphenoxy)aniline
Uniqueness
4-(3-Methoxyphenoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-11(15)6-7-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFOMDPCZNZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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